MMP-9 Inhibitor I, also known as (2R)-2-[(4-Biphenylsulfonyl)amino]-3-phenylpropionic acid, is a synthetic, cell-permeable, and reversible inhibitor of matrix metalloproteinase-9 (MMP-9) [, , ]. MMPs are a family of zinc-dependent endopeptidases that play crucial roles in extracellular matrix (ECM) remodeling, influencing various physiological and pathological processes, including development, wound healing, inflammation, and cancer [, , ]. MMP-9, a member of the gelatinase subgroup within the MMP family, exhibits broad substrate specificity, degrading components of the ECM such as gelatin, collagen, and elastin [, ]. Dysregulated MMP-9 activity has been implicated in various diseases, making it an attractive target for therapeutic interventions [, , ]. MMP-9 Inhibitor I serves as a valuable tool in scientific research to investigate the specific roles of MMP-9 in these processes and explore its potential as a therapeutic target.
MMP-9 Inhibitor I is derived from a class of compounds designed to inhibit matrix metalloproteinases, specifically targeting MMP-9. It is classified as a synthetic organic compound with a molecular formula of C₂₇H₃₃N₃O₅S. The compound is characterized by its cell-permeable properties, allowing it to effectively reach its target within biological systems.
The synthesis of MMP-9 Inhibitor I involves multi-step organic synthesis techniques. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The synthesis process must be optimized for yield and purity, considering the biological activity of the final compound.
MMP-9 Inhibitor I features a complex structure that allows it to interact specifically with the active site of MMP-9. The structural analysis reveals:
The three-dimensional conformation of MMP-9 Inhibitor I has been elucidated through X-ray crystallography and molecular modeling studies, demonstrating its fit within the active site of MMP-9.
MMP-9 Inhibitor I undergoes specific interactions with MMP-9 during its inhibitory action:
These interactions are critical for understanding how MMP-9 Inhibitor I can effectively reduce pathological processes mediated by MMP-9.
The mechanism by which MMP-9 Inhibitor I exerts its effects involves several key steps:
Data from kinetic studies indicate that the presence of MMP-9 Inhibitor I leads to an accumulation of inactive forms of proMMP-9, further confirming its inhibitory action.
MMP-9 Inhibitor I possesses distinct physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic uses.
MMP-9 Inhibitor I has several scientific applications:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5